2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a cyclopentene ring with an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of cyclopentene derivatives with isoindole dione precursors. One common method is the cyclization of a suitable precursor under acidic or basic conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Shares the cyclopentene ring but lacks the isoindole dione moiety.
Isoindole Dione Derivatives: Compounds with similar isoindole dione structures but different substituents.
Uniqueness
2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of cyclopentene and isoindole dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81304-92-9 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[2-(cyclopenten-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c17-14-12-7-3-4-8-13(12)15(18)16(14)10-9-11-5-1-2-6-11/h3-5,7-8H,1-2,6,9-10H2 |
InChI Key |
FXNSJPWBDLNTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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